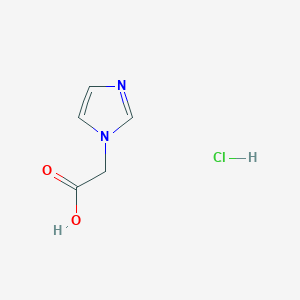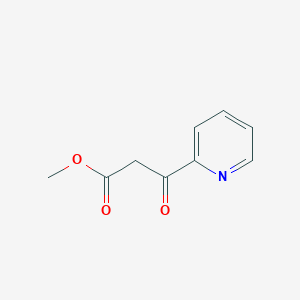
Methyl 3-oxo-3-(pyridin-2-YL)propanoate
Vue d'ensemble
Description
“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a chemical compound with the CAS Number: 75418-74-5 . It has a molecular weight of 179.18 . The compound is typically stored in a refrigerator and is a yellow to brown liquid .
Synthesis Analysis
The synthesis of “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” can be achieved by adding 1,1’-carbonyldiimidazole to a solution of picolinic acid in tetrahydrofuran . The reaction mixture is stirred under an argon atmosphere at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a yellow to brown liquid . It has a molecular weight of 179.18 . The compound’s InChI code is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 .Applications De Recherche Scientifique
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : Methyl 3-oxo-3-(pyridin-2-yl)propanoate might be used in the synthesis of quinoxaline derivatives . Quinoxalines have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Method : The synthesis of quinoxaline derivatives involves many different methods of synthetic strategies .
- Results : The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
-
Inhibition of Collagen Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : Certain derivatives of Methyl 3-oxo-3-(pyridin-2-yl)propanoate are potent inhibitors of collagen prolyl-4-hydroxylase .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .
-
Oxygen-Free Csp3-H Oxidation
- Field : Organic Chemistry
- Application : Methyl 3-oxo-3-(pyridin-2-yl)propanoate might be used in the oxygen-free Csp3-H oxidation of pyridin-2-yl-methanes .
- Method : The treatment of certain compounds under standard conditions gave the desired product .
- Results : The desired product was obtained in a 46% yield .
-
Pharmacokinetics
- Field : Pharmacology
- Application : Methyl 3-oxo-3-(pyridin-2-YL)propanoate has been studied for its pharmacokinetic properties . Pharmacokinetics is the study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The compound was found to have high GI absorption and was BBB permeant .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Methyl 3-oxo-3-(pyridin-2-YL)propanoate might be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The synthesis of indole derivatives involves many different methods of synthetic strategies .
- Results : The importance of indole derivatives comes from its nitrogen contents (heterocyclic compounds) .
-
Inhibition of Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : Certain derivatives of Methyl 3-oxo-3-(pyridin-2-yl)propanoate are potent inhibitors of prolyl-4-hydroxylase .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of prolyl-4-hydroxylase .
-
Pharmacokinetics
- Field : Pharmacology
- Application : Methyl 3-oxo-3-(pyridin-2-YL)propanoate has been studied for its pharmacokinetic properties . Pharmacokinetics is the study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The compound was found to have high GI absorption and was BBB permeant .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Methyl 3-oxo-3-(pyridin-2-YL)propanoate might be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The synthesis of indole derivatives involves many different methods of synthetic strategies .
- Results : The importance of indole derivatives comes from its nitrogen contents (heterocyclic compounds) .
-
Inhibition of Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : Certain derivatives of Methyl 3-oxo-3-(pyridin-2-yl)propanoate are potent inhibitors of prolyl-4-hydroxylase .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of prolyl-4-hydroxylase .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-oxo-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPIXQVBVNGVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506392 | |
| Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(pyridin-2-YL)propanoate | |
CAS RN |
75418-74-5 | |
| Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



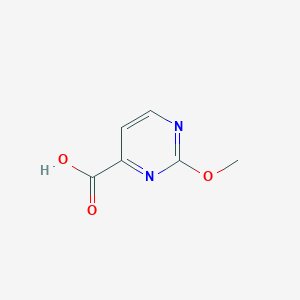

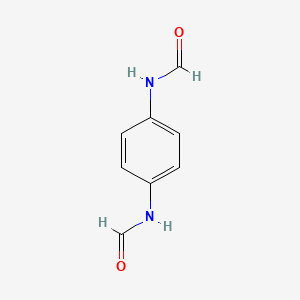
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
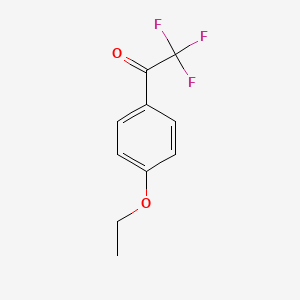
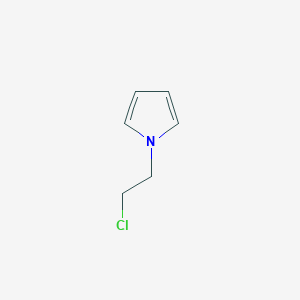
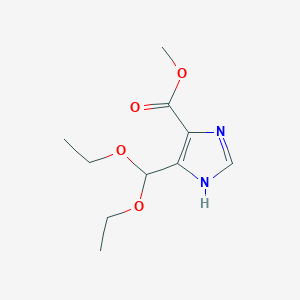
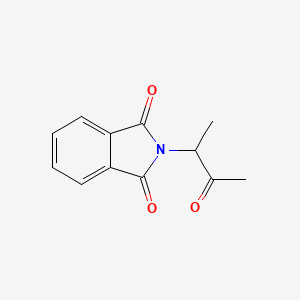
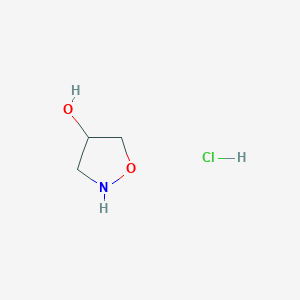
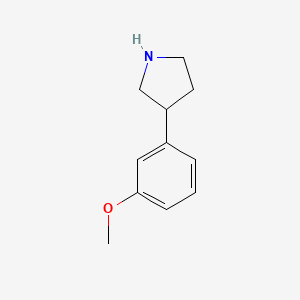
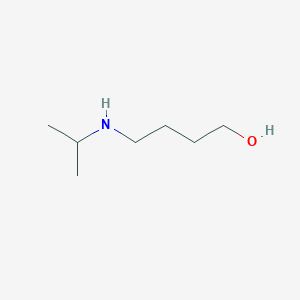

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)
